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Compound of Interest

(3-(Aminomethyl)phenyl)methanol
Compound Name:
hydrochloride

cat. No.: B1291327

An In-depth Technical Guide to the Spectroscopic Analysis of (3-
(Aminomethyl)phenyl)methanol Hydrochloride

Introduction

(3-(Aminomethyl)phenyl)methanol hydrochloride is an organic building block frequently
utilized in the synthesis of more complex molecules in pharmaceutical and materials science
research. Its structure, featuring a primary amine, a primary alcohol, and an aromatic ring,
provides multiple reactive sites for chemical modification. A thorough understanding of its
spectroscopic properties is crucial for identity confirmation, purity assessment, and structural
elucidation in subsequent reactions. This guide provides a detailed overview of the infrared
(IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for (3-
(Aminomethyl)phenyl)methanol hydrochloride, along with the experimental protocols for
acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (3-
(Aminomethyl)phenyl)methanol hydrochloride. Note that spectral data can be influenced by
the solvent and experimental conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of (3-(Aminomethyl)phenyl)methanol hydrochloride is characterized by absorptions
corresponding to O-H, N-H, C-H, and C-O bonds, as well as aromatic C=C stretches.

Wavenumber (cm—?) Intensity Assignment

O-H stretch (alcohol), N-H

~3350-3200 Broad, Strong ] ]

stretch (amine hydrochloride)
~3100-3000 Medium Aromatic C-H stretch

) Aliphatic C-H stretch (CH:2

~3000-2850 Medium

groups)
~1600, ~1480 Medium-Weak Aromatic C=C ring stretching
~1050-1020 Strong C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of the hydrogen (*H) and carbon (*3C) atoms in the molecule.

The *H NMR spectrum provides information on the number of different types of protons and
their neighboring environments. The chemical shifts (d) are reported in parts per million (ppm)

relative to a standard reference.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons (Ar-
~7.30 - 7.50 Multiplet 4H
H)
_ Methylene protons
~4.65 Singlet 2H
(Ar-CH2-OH)
) Methylene protons
~4.10 Singlet 2H
(Ar-CH2-NHs™)
-OH and -NHs*
Variable Broad Singlet 4H protons

(exchangeable)

Note: The chemical shifts of the acidic -OH and -NHs* protons are highly dependent on
concentration and the specific deuterated solvent used.

The 13C NMR spectrum indicates the number of different carbon environments in the molecule.

Chemical Shift (6, ppm) Assighment

~140-142 Quaternary aromatic carbon (C-CH20H)
~135-137 Quaternary aromatic carbon (C-CHzNHs*)
~128-130 Aromatic CH carbons

~125-127 Aromatic CH carbons

~63-65 Methylene carbon (Ar-CH2-OH)

~44-46 Methylene carbon (Ar-CH2-NHs*)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight. For the hydrochloride salt, analysis is
typically performed on the free base after deprotonation.
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miz Interpretation

[M+H]*, Molecular ion of the free base plus a

138.09
proton
137.08 [M]*, Molecular ion of the free base, (CsH11NO)
120 [M-NHs]*, Loss of ammonia
107 [M-CH20]*, Loss of formaldehyde

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy Protocol (Solid Sample)

This protocol outlines the thin solid film method for acquiring an IR spectrum.[1][2]

o Sample Preparation: Dissolve approximately 10-20 mg of (3-
(Aminomethyl)phenyl)methanol hydrochloride in a few drops of a suitable volatile solvent
(e.g., methanol or ethanol).

» Film Creation: Place one drop of the resulting solution onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).[1]

e Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of
the solid compound on the plate.[1]

e Instrument Setup: Place the salt plate into the sample holder of the FT-IR spectrometer.

o Data Acquisition: Acquire the spectrum according to the instrument's software instructions,
typically scanning from 4000 cm~1 to 400 cm~1.

o Data Processing: Perform a background scan and process the raw data to obtain the final
transmittance or absorbance spectrum.

o Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., dry
acetone) and return it to a desiccator.[1][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

This protocol describes the general procedure for 1H and 13C NMR analysis.[4][5]

o Sample Preparation: Accurately weigh 5-10 mg of the sample for *H NMR (or 20-50 mg for
13C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
D20 or DMSO-de) in a clean, dry NMR tube.

e Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
e Instrument Setup: Insert the NMR tube into the spectrometer's probe.

e Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent and
perform shimming to optimize the magnetic field homogeneity.[4]

e Parameter Setup:

o For 'H NMR: Set the appropriate spectral width, acquisition time, and number of scans. A
short relaxation delay (e.g., 1-2 seconds) is typically sufficient.

o For 3C NMR: A wider spectral width is needed. Due to the lower natural abundance and
smaller gyromagnetic ratio of 3C, a greater number of scans and a longer relaxation delay
(e.g., 2-5 seconds) are required.[6]

o Data Acquisition: Initiate the acquisition sequence.

» Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed.
The resulting spectrum is then phased, baseline corrected, and referenced to the residual
solvent peak or an internal standard (e.g., TMS).[5][7]

Mass Spectrometry (MS) Protocol

This protocol outlines a general procedure for obtaining a mass spectrum using electrospray
ionization (ESI).

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile/water.[8]
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 Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI
source parameters, including spray voltage, capillary temperature, and gas flow rates.

o Sample Introduction: Introduce the sample solution into the mass spectrometer via direct
infusion using a syringe pump at a low flow rate (e.g., 5-10 pL/min).[8]

o Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated
molecule [M+H]*. Scan over a mass range appropriate for the expected molecular weight
(e.g., m/z 50-500).

o Data Analysis: Identify the molecular ion peak and any significant fragment ions.[9]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described spectroscopic
techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data for (3-
(Aminomethyl)phenyl)methanol hydrochloride]. BenchChem, [2026]. [Online PDF]. Available
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phenyl-methanol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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